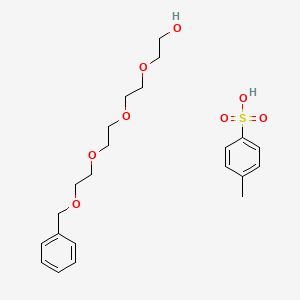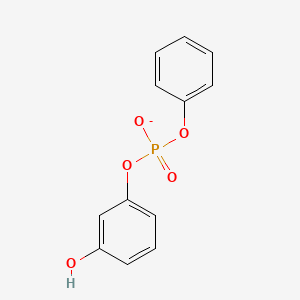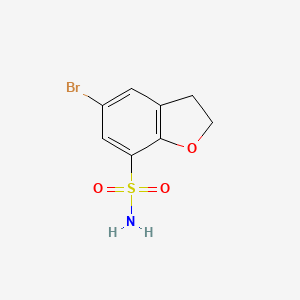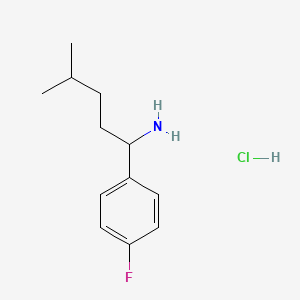
1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride
Vue d'ensemble
Description
“1-(4-Fluorophenyl)biguanide hydrochloride” is a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . Another related compound, “1-(4-Fluorophenyl)piperazine (hydrochloride)”, is a substituted phenylpiperazine with a potential for abuse .
Synthesis Analysis
The synthesis of a related compound, “1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ols”, involves reactions of 4-fluorophenyl-β-morpholinopropiophenones with various Grignard reagents in anhydrous ether .
Molecular Structure Analysis
The molecular formula of “1-(4-Fluorophenyl)biguanide hydrochloride” is C6H4NHC(NH)NHC(NH)NH2·HCl . The molecular weight is 231.66 . The InChI code is HBYJTLZNKNUTCP-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Fluorophenyl)piperazine hydrochloride (1:1)” is 216.683 Da . The mono-isotopic mass is 216.082947 Da .
Applications De Recherche Scientifique
Potential in Endothelin-Converting Enzyme Inhibition
A study by Wallace et al. (1998) discusses the synthesis of inhibitors for endothelin-converting enzyme-1 (ECE-1), which is crucial in processing endothelin-1, a potent peptidic vasoconstrictor. Their work on arylacetylene-containing ECE-1 inhibitors, which resemble the structure of 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride, demonstrates potential therapeutic applications in controlling blood pressure and vascular function.
Use in Metal Extraction and Separation
The research by Gawali & Shinde (1974) explores the use of 4-methylpentan-2-ol, a structurally related compound to 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride, for the extraction and separation of iron(III) from acidic solutions. This application is significant in the field of analytical chemistry, particularly in the purification and analysis of metals.
Novel Synthesis of Derivatives
The study by Anderson, Burks, & Harruna (1988) highlights the synthesis of 3-fluoro-1-aminoadamantane and its derivatives. This research is relevant as it demonstrates methods of synthesizing fluorine-substituted amines, which are structurally similar to 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride, and could be useful in developing new pharmaceuticals or chemical intermediates.
Fluorination Techniques
The work of Scherer, Yamanouchi, & Onox (1990) on liquid-phase photo-fluorination with elemental fluorine demonstrates a method to synthesize fluorinated compounds. Such techniques could be applicable in the synthesis or modification of 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride, expanding its potential applications.
Synthesis of Fluorine-Containing Derivatives
Kim et al. (2007) investigated the synthesis of β-fluoropyrrole derivatives using ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate, which is structurally related to 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride. Their study, documented in Kim et al. (2007), offers insights into the creation of novel organic fluorine-containing compounds.
Development of pH Probes
Diana et al. (2020) developed a new fluorescent and colorimetric pH probe, which is synthesized using methods that could potentially apply to 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride. Their study, found in Diana et al. (2020), indicates the potential use of fluorine-containing compounds in the creation of sensitive and selective chemical sensors.
Anticancer Drug Development
Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, demonstrating a potential pathway for developing anticancer drugs. Their research, outlined in Basu Baul et al. (2009), suggests that structurally similar compounds to 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride could be explored for their anticancer properties.
Amination Reactions
The study by Bombek et al. (2004) explores the amination of 4-fluorophenol, which is relevant in understanding the chemical behavior of fluorinated amines. This research provides valuable information on the reactivity of compounds like 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride in chemical synthesis.
Antibacterial Applications
Arutyunyan et al. (2017) investigated the synthesis and antibacterial activity of compounds structurally related to 1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride. Their findings, presented in Arutyunyan et al. (2017), highlight the potential of fluorine-containing amines in developing new antibacterial agents.
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10;/h4-7,9,12H,3,8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVVWTIIPNNCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-methylpentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)
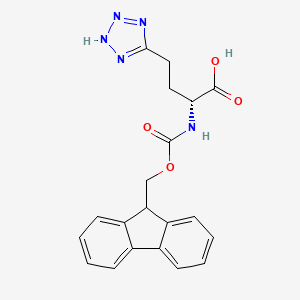
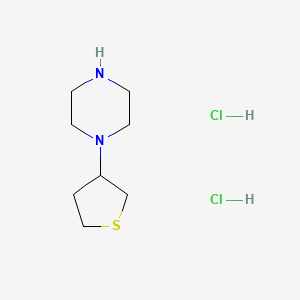

![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)

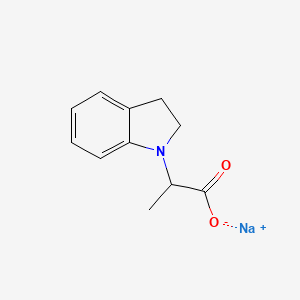
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)
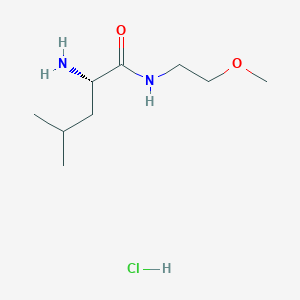
![3-(2-{4-[(4-fluoro-2-hydroxyphenyl)carbonyl]piperidin-1-yl}ethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)
